Product packaging for 2,3-Diphenylpyrido[3,2-f]quinoxaline(Cat. No.:CAS No. 87967-75-7)

2,3-Diphenylpyrido[3,2-f]quinoxaline

Cat. No.: B188158
CAS No.: 87967-75-7
M. Wt: 333.4 g/mol
InChI Key: KXGCASPZOHERBM-UHFFFAOYSA-N
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Description

2,3-Diphenylpyrido[3,2-f]quinoxaline is a polycyclic aromatic compound of significant interest in medicinal chemistry and chemical biology research. This compound belongs to a class of extended pyrazino-phenanthroline ligands known for their planar, conjugated structures, which are crucial for interacting with biological macromolecules . Key Research Applications & Value: DNA Interaction Studies: Compounds with this structural motif are extensively studied as DNA intercalation agents. Their planar architecture allows them to insert between DNA base pairs, making them valuable probes for studying nucleic acid structure and function, and as scaffolds for developing metallo-intercalators with transition metals like Iridium(III) or Palladium(II) . Pharmaceutical Research: Quinoxaline derivatives are investigated for their diverse biological activities. Research into closely related structures has shown potential in areas such as α-glucosidase inhibition for diabetes research , and as cytotoxic agents against various cancer cell lines . The diphenylquinoxaline core is a privileged structure in drug discovery. Material Science: The extended π-conjugated system of this compound makes it a candidate for exploration in organic electronics and as a functional component in dye chemistry . Handling & Usage: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle the compound using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H15N3 B188158 2,3-Diphenylpyrido[3,2-f]quinoxaline CAS No. 87967-75-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87967-75-7

Molecular Formula

C23H15N3

Molecular Weight

333.4 g/mol

IUPAC Name

2,3-diphenylpyrido[3,2-f]quinoxaline

InChI

InChI=1S/C23H15N3/c1-3-8-16(9-4-1)21-22(17-10-5-2-6-11-17)26-23-18-12-7-15-24-19(18)13-14-20(23)25-21/h1-15H

InChI Key

KXGCASPZOHERBM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=CC=C4)N=C2C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=CC=C4)N=C2C5=CC=CC=C5

Origin of Product

United States

Synthesis and Characterization of 2,3 Diphenylpyrido 3,2 F Quinoxaline

The creation and verification of the molecular structure of 2,3-Diphenylpyrido[3,2-f]quinoxaline are foundational to understanding its properties and potential applications. This section details the synthetic route to this compound and the analytical techniques used for its characterization.

A primary and efficient method for synthesizing 2,3-diphenyl-substituted quinoxalines involves the condensation reaction of an o-phenylenediamine (B120857) derivative with benzil (B1666583). researchgate.netresearchgate.netyoutube.comyoutube.com Specifically for this compound, the synthesis can be achieved through the reaction of 2,3-diaminophenanthroline with benzil. The reaction is typically carried out in a suitable solvent such as methanol (B129727) and may be heated to ensure completion. researchgate.net

Once synthesized, the confirmation of the structure and purity of this compound is established through various spectroscopic and analytical methods. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. The photophysical and electrochemical properties are investigated using UV-Vis absorption and photoluminescence spectroscopy, as well as cyclic voltammetry.

Spectroscopic and Electrochemical Data for 2,3-Diphenylquinoxaline (B159395) and Related Derivatives

Property2,3-Diphenylquinoxaline2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ)2,3-bis(5-arylthiophen-2-yl)quinoxalines
UV-Vis Absorption (λmax) 371 nm-390 to 461 nm
Photoluminescence (λem) 425 nm (deep blue)Yellow emission465 to 566 nm (yellow-blue)
HOMO Energy Level --–4.90 to –5.70 eV
LUMO Energy Level --–3.10 to –3.36 eV
Electrochemical Band Gap (Eg) 3.34 eV-1.72 to 2.48 eV
Triplet Energy (ET) -2.46 eV-

Data sourced from multiple studies on quinoxaline (B1680401) derivatives. researchgate.netscholaris.caresearchgate.netresearchgate.net

Photophysical and Electrochemical Properties

The electronic and optical characteristics of 2,3-Diphenylpyrido[3,2-f]quinoxaline are central to its utility in organic electronics. These properties are primarily dictated by the molecule's electronic structure, specifically the energy levels of its frontier molecular orbitals.

The photophysical properties of quinoxaline (B1680401) derivatives are marked by their absorption and emission of light. 2,3-Diphenylquinoxaline (B159395), a closely related compound, exhibits an absorption maximum around 371 nm and emits deep blue light with a maximum at approximately 425 nm. scholaris.ca The introduction of different substituents can significantly alter these properties. For instance, attaching carbazole (B46965) groups can lead to yellow emission, while thiophene-based derivatives can emit in the yellow-blue region. researchgate.netresearchgate.net

The electrochemical properties, particularly the HOMO and LUMO energy levels, determine the compound's charge injection and transport capabilities. For a series of 2,3-disubstituted quinoxaline derivatives, HOMO levels were found to be in the range of -4.90 to -5.70 eV and LUMO levels between -3.10 and -3.36 eV. researchgate.net This results in an electrochemical band gap ranging from 1.72 to 2.48 eV. researchgate.net The specific energy levels can be tuned by modifying the substituents, which is a key strategy in designing materials for specific electronic applications. rsc.org

Applications in Organic Electronics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for the unambiguous determination of the molecular structure of this compound systems.

¹H NMR Spectroscopy: The proton NMR spectra provide information about the chemical environment of hydrogen atoms in the molecule. For instance, in a derivative, 6-methyl-2,3-diphenylquinoxaline, the protons of the quinoxaline ring and the phenyl groups appear in the aromatic region, typically between 7.2 and 9.9 ppm. vixra.org The methyl group protons, being in a different chemical environment, would appear at a distinct chemical shift. vixra.org The integration of the signals corresponds to the number of protons, and the splitting patterns (singlet, doublet, triplet, etc.) reveal the neighboring protons, thus aiding in the assignment of each signal to a specific proton in the structure. For example, in 2,3-bis(4-bromophenyl)quinoxaline, the protons of the quinoxaline ring are observed at approximately 8.18 and 7.80 ppm, while the protons of the diphenyl rings appear between 7.52 and 7.42 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For 2,3-diphenylquinoxaline (B159395) derivatives, the carbon atoms of the aromatic rings (quinoxaline and phenyl) typically resonate in the downfield region of the spectrum (around 125-155 ppm) due to the deshielding effect of the aromatic currents. vixra.orgrsc.org For example, in a series of extended quinoxaline derivatives, the carbons of the quinoxaline and phenyl moieties show signals in the range of 128-154 ppm. rsc.org

Interactive Data Table: ¹H and ¹³C NMR Data for 2,3-Diphenylquinoxaline Derivatives

Compound¹H NMR (ppm)¹³C NMR (ppm)Reference
2,3-diphenylquinoxaline8.22-8.20 (m, 4H), 7.82-7.79 (m, 4H), 7.55-7.51 (m, 8H), 7.34-7.32 (m, 6H)153.43, 152.69, 141.19, 139.38, 138.86, 129.91, 129.84, 128.92, 128.36 rsc.org
6-methyl-2,3-diphenylquinoxaline4.7 (s, 2H, CH₂Br after bromination), 6.8-8.1 (m, aromatic protons)32.04, 125.07-154.13 vixra.org
2,3-bis(4-bromophenyl)quinoxaline8.18, 7.80 (quinoxaline ring), 7.52, 7.42 (diphenyl rings)Not specified researchgate.net
2-(2-fluorophenyl)quinoxaline9.22 (s, 1H), 8.14 (t, 2H), 8.03 (d, 1H), 7.69 (d, 1H), 7.43-7.53 (m, 4H)161.73, 152.36, 143.18, 138.74, 136.31, 131.17, 131.07, 130.43, 129.13, 127.55, 119.89, 113.1

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups and to analyze the vibrational modes of the this compound systems. The IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

Key vibrational modes for 2,3-diphenylquinoxaline derivatives include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. vscht.cz

C=N stretching: The C=N stretching vibration of the quinoxaline ring appears in the region of 1620-1650 cm⁻¹. vixra.org

C=C stretching: The C=C stretching vibrations of the aromatic rings (quinoxaline and phenyl) are found in the 1400-1600 cm⁻¹ range. vixra.orgvscht.cz

C-Br stretching: For halogenated derivatives, such as those containing bromine, a characteristic C-Br stretching band can be observed at lower wavenumbers, around 687 cm⁻¹. vixra.orgsymbiosisonlinepublishing.com

Computational studies, such as those using Density Functional Theory (DFT), can be used to simulate the vibrational spectra and aid in the assignment of the observed experimental bands. researchgate.netias.ac.in

Interactive Data Table: Characteristic FT-IR Bands for 2,3-Diphenylquinoxaline Derivatives

Vibrational ModeWavenumber (cm⁻¹)Reference
C-H stretch (aromatic)>3000 vscht.cz
C=N stretch1616.36 vixra.org
C=C stretch (aromatic)1427.32 vixra.org
C-N stretch1336.67 vixra.org
C-Br stretch686.66 vixra.orgsymbiosisonlinepublishing.com
C=O stretch (in a derivative)1689.09 vixra.orgsymbiosisonlinepublishing.com

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for investigating the electronic properties of this compound systems. These techniques provide insights into the electronic transitions occurring within the molecule upon absorption of light.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of 2,3-diphenylquinoxaline derivatives typically shows two main absorption bands. scholaris.ca A high-energy band in the shorter wavelength region (around 250 nm) is attributed to π-π* transitions within the aromatic system. vixra.orgsymbiosisonlinepublishing.com A lower-energy band at longer wavelengths (around 350-400 nm) is assigned to n-π* transitions involving the non-bonding electrons of the nitrogen atoms in the quinoxaline ring. vixra.orgsymbiosisonlinepublishing.comscholaris.ca The position and intensity of these bands can be influenced by the substituents on the quinoxaline core and the solvent polarity.

Fluorescence Spectroscopy: Many 2,3-diphenylquinoxaline derivatives exhibit fluorescence, emitting light after being excited by UV radiation. The emission spectrum provides information about the excited state of the molecule. For example, a vinyl benzaldehyde (B42025) capped quinoxaline derivative was found to exhibit bluish-green emission at around 454 nm when excited at 348 nm. vixra.orgsymbiosisonlinepublishing.com The fluorescence properties can be tuned by modifying the molecular structure, making these compounds promising candidates for applications in organic light-emitting diodes (OLEDs). researchgate.net

Interactive Data Table: UV-Vis Absorption and Fluorescence Data for 2,3-Diphenylquinoxaline Derivatives

Compound/DerivativeAbsorption λmax (nm)Emission λmax (nm)Electronic TransitionReference
6-methyl-2,3-diphenylquinoxaline248.50, 347.50Not specifiedπ-π, n-π vixra.orgsymbiosisonlinepublishing.com
2,3-diphenylquinoxalin-6-vinyl benzaldehyde250, 348454π-π, n-π vixra.orgsymbiosisonlinepublishing.com
10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives294, 342, 380450, 490, 555Electron transfer nih.gov
Quinoxaline-based compounds 1-4250-300, 350-400≤ 425 (in solution)π-π, n-π scholaris.ca

Electron Paramagnetic Resonance (EPR) Spectroscopy for Photoinduced Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study molecules with unpaired electrons, such as radicals. In the context of this compound systems, EPR is particularly valuable for investigating photoinduced processes where radical intermediates are generated.

When these compounds are irradiated with UV light, they can undergo photochemical reactions, leading to the formation of reactive oxygen species (ROS) and other radical intermediates. nih.gov EPR spectroscopy, often coupled with spin trapping techniques, can detect and identify these short-lived radical species. nih.govresearchgate.net For instance, studies on 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives have shown that UVA irradiation can lead to the generation of superoxide (B77818) radical anions and other oxygen- and carbon-centered radicals. nih.gov The analysis of the EPR spectra, including the g-values and hyperfine coupling constants, allows for the characterization of the radical species formed. nih.gov

It has been observed that 2,3-diphenyl substituted derivatives exhibit higher photochemical stability compared to their unsubstituted counterparts, indicating that the phenyl groups play a role in dissipating the absorbed light energy without significant molecular damage. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pattern of this compound and its derivatives.

The mass spectrum provides a plot of ion intensity versus mass-to-charge ratio (m/z). The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. nist.gov For 2,3-diphenylquinoxaline, the molecular weight is 282.34 g/mol . nist.govnist.govnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental composition of the molecule. nih.gov

In addition to the molecular ion peak, the mass spectrum also shows a series of fragment ion peaks, which result from the fragmentation of the molecular ion. The fragmentation pattern is a characteristic fingerprint of the molecule and can provide valuable structural information. libretexts.orgmiamioh.edu The stability of the fragment ions influences the intensity of their corresponding peaks in the spectrum. For aromatic compounds like 2,3-diphenylquinoxaline, the fragmentation often involves the loss of small, stable neutral molecules or radicals.

Interactive Data Table: Mass Spectrometry Data for 2,3-Diphenylquinoxaline Derivatives

CompoundMolecular Weight ( g/mol )Observed m/z (M⁺ or [M+H]⁺)Reference
2,3-diphenylquinoxaline282.3386Not specified nist.gov
6-methyl-2,3-diphenylquinoxalineNot specified297.21 vixra.orgsymbiosisonlinepublishing.com
2,3-diphenylquinoxalin-6-vinyl benzaldehydeNot specified413.2 vixra.orgsymbiosisonlinepublishing.com
6-bromomethyl-2,3-diphenylquinoxaline375.287378.087 (M+2) vixra.org
2-(2-fluorophenyl)quinoxalineNot specified226.2 (M+H)⁺

Cyclic Voltammetry for Determination of Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a fundamental technique used to probe the redox properties of molecules, providing data on their oxidation and reduction potentials. For quinoxaline derivatives, CV studies reveal the energies at which the compound can accept or donate electrons.

While specific CV data for this compound is not readily found, studies on analogous compounds offer valuable insights. For instance, the electrochemical behavior of various 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives has been investigated in dimethylformamide (DMF). researchgate.net These studies show that the first reduction is typically a reversible or quasi-reversible process attributed to the formation of a radical anion. researchgate.net The second reduction, however, is often irreversible. researchgate.net

In a study of 2,3-di-(2-thienyl)quinoxaline, the monomer was characterized electrochemically, revealing its redox behavior which is crucial for its electropolymerization. The resulting polymer exhibited both p- and n-doping capabilities, indicating its ability to be both oxidized and reduced.

The introduction of different substituents onto the quinoxaline core significantly impacts the redox potentials. For example, in a series of 2,3-diphenylquinoxaline amine derivatives, the linkage of various amines was found to tune the electrochemical properties. researchgate.net This tuning is crucial for designing materials with specific electronic characteristics for use in optoelectronic devices.

A representative cyclic voltammogram for a related quinoxaline derivative is shown in studies of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, which typically display distinct oxidation and reduction peaks. researchgate.net The potentials at which these peaks occur are vital for determining the frontier molecular orbital energy levels.

Elucidation of Frontier Molecular Orbital Energy Levels (HOMO/LUMO) via Electrochemical Methods

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are key parameters that govern the electronic and optical properties of a molecule. These can be estimated from the onset oxidation (E_ox) and reduction (E_red) potentials obtained from cyclic voltammetry measurements. The following empirical equations are often used:

E_HOMO = - (E_ox - E_Fc/Fc+ + 4.8) eV E_LUMO = - (E_red - E_Fc/Fc+ + 4.8) eV

Here, E_Fc/Fc+ is the half-wave potential of the ferrocene/ferrocenium redox couple, which is used as an internal standard.

For a series of 2,3-diphenylquinoxaline amine derivatives, the HOMO and LUMO energy levels were determined to be in the range of –4.90 to –5.70 eV and –3.10 to –3.36 eV, respectively. This resulted in an electrochemical band gap (Eg) ranging from 1.72 to 2.48 eV.

The table below presents representative HOMO and LUMO energy levels for some quinoxaline derivatives, which can serve as an estimation for the electronic properties of this compound.

CompoundHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
Representative 2,3-diphenylquinoxaline amine derivative 1-5.70-3.222.48
Representative 2,3-diphenylquinoxaline amine derivative 2-5.35-3.102.25
Representative 2,3-diphenylquinoxaline amine derivative 3-4.90-3.181.72

Note: The data in this table is based on reported values for analogous compounds and serves as an illustrative example.

Analysis of Quasi-Reversible Processes and Electrochemical Stability

The reversibility of the redox processes observed in cyclic voltammetry provides information about the stability of the generated radical ions. A perfectly reversible process is characterized by an equal peak current for the anodic and cathodic scans and a peak separation (ΔEp) of 59/n mV (where n is the number of electrons transferred) at room temperature. Deviations from this ideal behavior indicate a quasi-reversible or irreversible process, which can be due to follow-up chemical reactions of the electrochemically generated species.

In the study of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, the first reduction was generally found to be reversible or quasi-reversible. researchgate.net This suggests that the initially formed radical anion is relatively stable under the experimental conditions. researchgate.net However, the second reduction was typically irreversible, indicating the instability of the dianion. researchgate.net

The electrochemical stability is a crucial factor for the application of these materials in electronic devices, as it determines their operational lifetime. For polymers derived from quinoxaline monomers, such as poly[2,3-di(2-thienyl)quinoxaline], good environmental stability has been reported, which is a desirable characteristic for practical applications.

Correlation of Electrochemical Behavior with Electronic Structure

The electrochemical properties of quinoxaline derivatives are intrinsically linked to their electronic structure. The presence of the electron-deficient pyrazine (B50134) ring in the quinoxaline core generally imparts good electron-accepting properties, leading to relatively low-lying LUMO levels.

The introduction of phenyl groups at the 2 and 3 positions, as in this compound, is expected to influence the electronic structure through both inductive and resonance effects. The phenyl rings can extend the π-conjugation of the system, which typically leads to a smaller HOMO-LUMO gap.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental electrochemical data. These calculations can provide a deeper understanding of the molecular orbital distributions and the nature of the electronic transitions, helping to rationalize the observed redox behavior. For various quinoxaline derivatives, theoretical studies have shown good consistency with experimental results.

Computational Chemistry Approaches for 2,3 Diphenylpyrido 3,2 F Quinoxaline

Density Functional Theory (DFT) for Ground State Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. However, no dedicated DFT studies for 2,3-Diphenylpyrido[3,2-f]quinoxaline were identified in the public domain.

Geometry Optimization and Conformational Analysis

Information regarding the optimized geometry, bond lengths, bond angles, and conformational analysis of this compound, which are fundamental outputs of DFT calculations, is not available in published research.

Calculation of Frontier Molecular Orbital Energies (HOMO, LUMO) and Energy Gaps (ΔE)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with the corresponding energy gap (ΔE), are crucial for understanding the electronic behavior and kinetic stability of a molecule. Regrettably, no studies have reported these values for this compound.

Evaluation of Electronegativity and Chemical Hardness/Softness

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) provide insight into the reactivity of a molecule. The calculation of these parameters for this compound has not been documented in the available literature.

Fukui Function Analysis for Reactive Sites

Fukui functions are used to predict the most probable sites for nucleophilic, electrophilic, and radical attacks on a molecule. A Fukui function analysis for this compound has not been reported, leaving the specific reactive sites of this compound computationally uncharacterized.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the excited-state properties of molecules, including their optical absorption and emission spectra.

Prediction of Optical Absorption and Emission Spectra

There are no published TD-DFT studies that predict the electronic absorption (UV-Vis) and emission (photoluminescence) spectra of this compound. Such studies would provide valuable information about its potential applications in optoelectronic devices.

Applications of 2,3 Diphenylpyrido 3,2 F Quinoxaline in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

Quinoxaline (B1680401) derivatives are extensively utilized in organic electronic and optoelectronic devices due to their favorable electronic properties. beilstein-journals.orggoogle.com The functionalization of the quinoxaline core plays a crucial role in determining its specific application, enabling its use as either a hole-transporting material (HTM) or an electron-transporting material (ETM). beilstein-journals.org

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent OLEDs (PHOLEDs) as Host or Emitter Materials

The luminescent and rigid nature of quinoxaline derivatives makes them excellent candidates for organic light-emitting diodes (OLEDs). google.com Their high glass transition temperatures (Tg) and thermal stability contribute to the durability and longevity of OLED devices. google.com These compounds can be employed as hosts or guests in the emitting layer, and also as materials for the electron-transporting layer. google.com

Research has focused on designing D-π-A (Donor-π-Acceptor) type light-emitting materials where quinoxaline or its related structures like pyrido[2,3-b]pyrazine (B189457) serve as the electron-accepting (A) moiety. nih.gov By carefully selecting the donor group and modifying the molecular structure, it is possible to tune the emission characteristics from normal fluorescence to thermally activated delayed fluorescence (TADF). nih.gov This is particularly significant for high-efficiency PHOLEDs. This molecular engineering allows for the continuous and predictable tuning of the emission color across the visible spectrum, from pure blue to orange-red. nih.gov For instance, a vinyl benzaldehyde-capped quinoxaline derivative was found to exhibit a bluish-green emission maximum at 454 nm. symbiosisonlinepublishing.com

Device/Compound Type Role Key Finding/Performance Reference
D-π-A type Quinoxaline/Pyrido[x,y-b]pyrazine emittersEmitterEmission tunable from normal fluorescence to TADF; color tunable from blue to orange-red. nih.gov
Vinyl Benzaldehyde (B42025) Capped QuinoxalineEmitterExhibited photoluminescence with bluish-green emission at 454 nm. symbiosisonlinepublishing.com
General Quinoxaline DerivativesHost, Guest, ETLPossess luminescence, rigidity, and high thermal stability suitable for OLEDs. google.com

Organic Photovoltaics (OPV) and Dye-Sensitized Solar Cells (DSSCs) as Active Components

In the realm of solar energy conversion, quinoxaline derivatives have emerged as crucial components in both organic photovoltaics (OPV) and dye-sensitized solar cells (DSSCs). beilstein-journals.org In DSSCs, these compounds are often incorporated as π-spacers or electron-accepting units in metal-free organic dyes. bohrium.comnih.gov For example, novel dyes containing a dipentyldithieno[3,2-f:2',3'-h]quinoxaline (DPQ) unit as a π-spacer have been synthesized and systematically studied. bohrium.comnih.gov The strategic insertion of electron-rich or electron-withdrawing groups into these dyes significantly influences their optoelectronic properties. bohrium.comnih.gov One such dye, DQ5, led to a DSSC with a power conversion efficiency (PCE) of 7.12%. bohrium.comnih.gov Similarly, quinoxaline-based sensitizers with a D-A-π-A configuration have achieved PCEs up to 5.56%. case.edu

More recently, quinoxaline derivatives have been developed as highly efficient hole-transporting materials (HTMs) for perovskite solar cells (PSCs), a type of OPV. rsc.org Novel HTMs with a donor-acceptor-donor (D-A-D) configuration, using quinoxaline as the acceptor core, have been shown to rationally modulate the HOMO energy level, improve stability, and reduce cost compared to the standard HTM, spiro-OMeTAD. rsc.org A PSC based on the TQ2 HTM exhibited a remarkable PCE of 19.62%, surpassing the spiro-OMeTAD-based device's efficiency of 18.54% under identical conditions. rsc.org Design strategies for these HTMs include creating S···N noncovalent conformational locks to improve molecular planarity and enhance hole transport. mdpi.comnih.gov

Device Type Compound/Role Key Performance Metric (PCE) Reference
DSSCDQ5 (DPQ unit as π-spacer)7.12% bohrium.comnih.gov
DSSCRC-22 (Quinoxaline as electron-acceptor)5.56% case.edu
Perovskite Solar CellTQ2 (Quinoxaline-based HTM)19.62% rsc.org
Flexible Perovskite Solar CellDQC-T (Quinoxaline-based HTM)18.12% mdpi.comnih.gov
Organic Solar CellQx21 (Difluoro-2,3-diphenylquinoxaline core as NFA)12.32% beilstein-journals.org

Organic Thin Film Transistors (OTFTs) and Charge Carrier Mobility

The semiconductor properties of quinoxaline-based materials are harnessed in organic thin-film transistors (OTFTs). researchgate.netchem960.com Researchers have synthesized and incorporated new quinoxaline derivatives as the active semiconductor layer in top-contact/bottom-gate OTFT architectures. researchgate.net Thin films of a derivative featuring a 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline structure demonstrated p-channel characteristics with hole mobilities reaching up to 1.9 × 10⁻⁴ cm²/Vs when deposited via vacuum deposition. researchgate.net

Furthermore, π-conjugated polymers incorporating a pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) building block have shown promising semiconductor performance in OTFTs. chem960.comrsc.org Depending on the co-monomer used, these polymers can exhibit either electron-dominant or hole-dominant ambipolar transport. Copolymers with bithiophene showed electron mobilities as high as 4.28 × 10⁻³ cm² V⁻¹ s⁻¹, while copolymers with thieno[3,2-b]thiophene (B52689) displayed hole mobilities up to 4.82 × 10⁻² cm² V⁻¹ s⁻¹. chem960.com

Compound/Polymer Device Type Carrier Mobility Transport Type Reference
2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxalineOTFT1.9 × 10⁻⁴ cm²/Vsp-channel (hole) researchgate.net
PQx-bithiophene copolymerOTFT4.28 × 10⁻³ cm²/V·sAmbipolar (electron-dominant) chem960.com
PQx-thieno[3,2-b]thiophene copolymerOTFT4.82 × 10⁻² cm²/V·sAmbipolar (hole-dominant) chem960.com
Quinoxaline-thienylenevinylene (P2)OFET~10⁻³ cm²/(V s)p-type (hole) nsf.gov

Development of Electron-Transporting and Hole-Transporting Materials

The versatility of the quinoxaline framework allows for its development as either an electron-transporting material (ETM) or a hole-transporting material (HTM), a property that is largely dependent on its functionalization. beilstein-journals.org While traditionally recognized for hole transport, numerous studies have highlighted its significant potential as an ETM, demonstrating high electron mobility and efficient charge transfer. beilstein-journals.org Quinoxaline's high electron affinity and good thermal stability make it a useful n-type building block. symbiosisonlinepublishing.com

Conversely, as detailed in the section on photovoltaics, significant progress has been made in designing quinoxaline-based HTMs. rsc.orgmdpi.comnih.gov By creating donor-acceptor-donor (D-A-D) molecular configurations with a quinoxaline acceptor core, researchers have produced HTMs for perovskite solar cells that outperform the industry standard. rsc.org These materials facilitate efficient hole extraction and transport from the perovskite layer to the electrode, a critical process for high-efficiency solar cells. rsc.org The ability to engineer the molecular structure, for instance by introducing S···N noncovalent locks, enhances the planarity of the molecule, which in turn improves the quality of the perovskite film deposited on it and boosts hole transport capabilities. mdpi.comnih.gov

Advanced Chemical Sensing Platforms (e.g., Fluorescent Chemosensors)

The inherent fluorescence of the quinoxaline moiety makes it a valuable component in the design of advanced chemical sensors. researchgate.netresearchgate.net Quinoxaline derivatives are frequently employed as sensitive fluorescent probes. researchgate.net

Derivatives such as 2,3-bis(thienyl)quinoxalines have been synthesized to act as fluorophores for detecting nitroaromatic compounds and metal cations. researchgate.net Another study detailed the development of a 2,3-biphenyl quinoxaline 6-amine derivative as a highly efficient "turn-on" fluorescent sensor for the quantitative determination of water in organic solvents. researchgate.net Furthermore, amino-substituted quinoxalines have been engineered to function as dual colorimetric and fluorescent sensors for measuring pH in aqueous solutions. mdpi.com These sensors exhibit shifts in both their absorption and emission bands in response to changes in acidity, with spectral changes that can often be observed by the naked eye for rapid analysis. mdpi.com

Catalysis and Organocatalysis (e.g., as Ligands or Functional Components)

In the field of catalysis, dipyrido[3,2-f]quinoxaline (dpq) and its derivatives serve as effective ligands that can coordinate with transition metals to form functional complexes. nih.govornl.gov These pyrazino-phenanthroline type ligands are used to create palladium(II) complexes which have been studied for their specific functionalities. nih.gov

A notable application is in photocatalysis. Complexes based on 2-methyldipyrido[3,2-f:2′,3′-h]quinoxaline have been synthesized and used as co-catalysts to enhance the photocatalytic production of hydrogen from water. researchgate.net When combined with a primary photocatalyst like graphitic carbon nitride (g-C₃N₄), these coordination polymers significantly improve the separation of photogenerated charge carriers, leading to a much higher rate of hydrogen evolution compared to the pure photocatalyst alone. researchgate.net This demonstrates the potential of these quinoxaline-based complexes to contribute to the development of efficient renewable energy technologies. researchgate.net

Surface Science and Corrosion Inhibition Mechanisms via Adsorption Studies

The efficacy of nitrogen-containing heterocyclic compounds as corrosion inhibitors is a significant area of research in materials science. mdpi.com Their function is primarily attributed to their ability to adsorb onto a metal's surface, forming a protective barrier that insulates the metal from the corrosive medium. The specific molecular structure, including the presence of heteroatoms and π-electron systems, dictates the strength and nature of this interaction. researchgate.netresearchgate.net While direct studies on 2,3-Diphenylpyrido[3,2-f]quinoxaline are not extensively documented in the provided literature, the corrosion inhibition mechanisms can be thoroughly understood by examining the behavior of its parent structures, quinoxaline and its derivatives, which have been widely investigated.

The primary mechanism of corrosion inhibition by quinoxaline derivatives involves adsorption onto the metal surface, a process that displaces water molecules and aggressive ions. researchgate.net This adsorption creates a protective film that hinders both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. sci-hub.seresearchgate.net Research consistently shows that these compounds often act as mixed-type inhibitors, meaning they influence both electrochemical reactions without exclusively blocking one. researchgate.netphyschemres.org

The adsorption process is governed by the electronic structure of the inhibitor molecule. The presence of nitrogen atoms with lone pairs of electrons and the delocalized π-electrons in the aromatic and heterocyclic rings allows for strong interactions with the vacant d-orbitals of metal atoms like iron. researchgate.netresearchgate.net This can lead to the formation of coordinate bonds, characteristic of chemical adsorption (chemisorption). researchgate.net

To quantify and characterize the adsorption behavior, experimental data is often fitted to various adsorption isotherm models, such as Langmuir, Temkin, and Frumkin. The Langmuir model, which presupposes the formation of a monolayer of inhibitor on the metal surface at specific homogeneous sites, is frequently found to best describe the adsorption of quinoxaline derivatives. researchgate.netresearchgate.netphyschemres.orgresearchgate.net A high correlation coefficient (R²) value close to 1 when plotting C/θ against C (where C is the inhibitor concentration and θ is the surface coverage) indicates that the adsorption process follows the Langmuir isotherm. researchgate.net

The spontaneity and strength of the adsorption can be evaluated using thermodynamic parameters, particularly the Gibbs free energy of adsorption (ΔG°ads). A negative value for ΔG°ads indicates a spontaneous adsorption process. researchgate.net The magnitude of this value provides insight into the nature of the adsorption: values around -20 kJ/mol or less are typically associated with electrostatic interactions between a charged molecule and a charged metal surface (physisorption), whereas values of -40 kJ/mol or more negative are indicative of charge sharing or transfer from the inhibitor to the metal surface to form a coordinate bond (chemisorption). researchgate.netresearchgate.net Studies on various quinoxaline derivatives have reported ΔG°ads values confirming strong, spontaneous, and often chemical adsorption. researchgate.netresearchgate.net

Detailed research findings for various quinoxaline derivatives are summarized in the tables below, illustrating their high inhibition efficiencies and the common adsorption characteristics that would be expected from this compound.

Table 1: Inhibition Efficiency of Various Quinoxaline Derivatives

Compound Concentration Inhibition Efficiency (%) Metal/Medium Reference
Phenyl-1-propyl quinoxaline-2(1H)-one (PRQX) 10⁻³ M 97.7% Carbon Steel / 1 M HCl physchemres.org
Dibenzo[a,c]quinoxalino(2,3-i)phenazine (DQP) 2.62 x 10⁻⁵ M 98.02% Mild Steel / HCl researchgate.net
3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl) (BrSQX) 10⁻³ M 89% Mild Steel / 1.0 M HCl researchgate.net
(E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ) Not Specified High Mild Steel / Acid
2-(4-methylphenyl)-1,4-dihydroquinoxaline (Q3) Not Specified High Copper / 2M HNO₃ researchgate.net

Table 2: Adsorption Characteristics of Quinoxaline Derivatives

Compound/Derivative Class Adsorption Isotherm Model Gibbs Free Energy of Adsorption (ΔG°ads) (kJ/mol) Adsorption Type Reference
Dibenzo[a,c]quinoxalino(2,3-i)phenazine (DQP) Langmuir -41.75 to -43.18 Chemisorption researchgate.net
3,7-dimethylquinoxalin-2-(1H)-one (DQO) Langmuir -47.47 Spontaneous/Chemisorption researchgate.net
General Quinoxaline Derivatives Langmuir Not Specified Chemisorption researchgate.net
Hydrazinylidene-based quinoxaline derivatives Langmuir Not Specified Not Specified researchgate.net
Quinoxalin-6-yl derivatives Frumkin Not Specified Spontaneous acs.org
(E)-3-styrylquinoxalin-2(1H)-one (STQ) & derivatives Langmuir Not Specified Not Specified

These findings collectively suggest that the molecular architecture of this compound, which combines the quinoxaline core with additional aromatic (phenyl) and heterocyclic (pyrido) systems, provides a robust platform for effective corrosion inhibition through a strong chemisorption mechanism on metal surfaces.

Coordination Chemistry and Metal Organic Frameworks Mofs Involving Pyridoquinoxaline Ligands

Design Principles for Pyridoquinoxaline-Based Ligands

The design of functional coordination polymers and MOFs begins with the rational selection of the organic linker. rsc.orgresearchgate.net Pyridoquinoxaline scaffolds, such as 2,3-Diphenylpyrido[3,2-f]quinoxaline, possess several key attributes that make them highly suitable for this purpose:

Coordination Sites: The fused ring system contains multiple nitrogen atoms within the pyridine (B92270) and quinoxaline (B1680401) moieties, which act as excellent Lewis base sites for coordinating to metal ions. The specific arrangement of these nitrogen atoms can allow the ligand to act as a chelate or a bridging linker, connecting multiple metal centers.

Rigidity and Predictability: The planar and rigid nature of the aromatic core provides structural integrity and predictability to the resulting framework. This rigidity helps in the formation of porous structures with permanent voids, which is crucial for applications like gas storage. researchgate.net

Tunability: The core pyridoquinoxaline structure can be chemically modified. For instance, the introduction of phenyl groups (as in this compound) or other functional groups can be used to tune the electronic properties, steric hindrance, and pore environment of the final MOF. nih.govresearchgate.net This functionalization can influence properties such as luminescence and catalytic activity. researchgate.net

The combination of well-defined coordination vectors from the nitrogen atoms and the rigid, planar geometry allows for the application of reticular synthesis principles, enabling the design of MOFs with specific topologies and properties. nih.gov

Synthetic Strategies for Coordination Polymers and MOFs Utilizing Pyridoquinoxaline Scaffolds

The synthesis of coordination polymers and MOFs from pyridoquinoxaline-based linkers typically involves the self-assembly of the organic ligand with a metal salt under specific reaction conditions. The most common and effective method is solvothermal or hydrothermal synthesis . rsc.orgnih.gov

This technique involves heating a mixture of the metal salt (e.g., nitrates, chlorides, or acetates of transition metals like Cu(II), Zn(II), Cd(II), or Co(II)) and the pyridoquinoxaline ligand in a high-boiling-point solvent within a sealed vessel, such as a Teflon-lined autoclave. nih.govstrath.ac.uk Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol. nih.gov The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the thermodynamically stable framework product. nih.govstrath.ac.uk

Key factors that influence the final structure include:

The choice of metal ion and its preferred coordination geometry.

The concentration of the reactants.

The solvent system used.

The reaction temperature and duration.

The pH of the reaction mixture.

The use of modulators, such as acetic acid, which can help control crystal growth and improve crystallinity. nih.gov

By carefully controlling these parameters, chemists can direct the self-assembly process to yield desired network dimensionalities and topologies. capes.gov.br In some cases, reactions can also be carried out at room temperature, which may lead to different crystalline phases. rsc.orgresearchgate.net

Crystallographic Analysis and Topological Characterization of Metal-Organic Assemblies

Pyridoquinoxaline-based ligands can form diverse structural motifs depending on the coordination number and geometry of the metal ion, as well as the connectivity of the ligand itself. rsc.org These can range from simple one-dimensional (1D) chains or ribbons to more complex two-dimensional (2D) layers and three-dimensional (3D) frameworks. rsc.org

1D Assemblies: Ligands may bridge metal ions to form linear or zigzag chains. These chains can then pack into a 3D supramolecular structure through weaker interactions like hydrogen bonding or π-π stacking. rsc.org

2D Assemblies: Cross-linking of 1D chains or direct connection of metal centers by the ligands can result in the formation of 2D sheets or layers. These layers can be flat or adopt wave-like conformations. rsc.org

3D Networks: When the ligand connects metal centers in three dimensions, a robust 3D framework is formed. These frameworks are often porous and may exhibit interpenetration, where two or more independent networks are intertwined within each other. rsc.orgresearchgate.net

Topological analysis is a powerful tool used to simplify and classify these complex network structures. acs.orgresearchgate.net By representing the metal centers (or metal clusters) as nodes and the organic linkers as connectors, the intricate crystal structure can be reduced to an underlying net, which is described by a point symbol (e.g., a Schläfli symbol). numberanalytics.comacs.org This approach allows for the systematic classification and comparison of different MOF structures and helps in designing new frameworks with desired topologies. researchgate.netnumberanalytics.com For instance, frameworks based on pyridine-dicarboxylate and bipyridyl ligands have been shown to form 2D layers with a (4, 4) topology or non-interpenetrating 3D frameworks with a CdSO₄ topology. rsc.orgresearchgate.net

Table 1: Illustrative Crystallographic Data for a Related Metal-Organic Assembly.
ParameterValue for a [Cu(2,3-pydc)(bpp)]·2.5H₂O Complex rsc.orgresearchgate.net
Crystal SystemMonoclinic
Space GroupP2₁/n
Dimensionality2D Layer
Topology(4, 4) net
Special Feature2D → 3D parallel interpenetration

Functional Properties of Pyridoquinoxaline-Derived MOFs

The combination of a functional organic ligand like this compound with metal ions can result in MOFs with emergent properties, particularly in photoluminescence and gas sorption. rsc.orgrsc.org

MOFs constructed from π-conjugated organic linkers are often highly luminescent. rsc.orgnih.gov The emission properties can originate from several electronic transitions:

Ligand-Centered Emission: The fluorescence or phosphorescence can arise from π→π or π→n transitions within the pyridoquinoxaline ligand itself. The rigid framework of the MOF can enhance the emission intensity compared to the free ligand by reducing non-radiative decay pathways caused by molecular vibrations and rotations. osti.govacs.org

Charge Transfer Luminescence: The interaction between the ligand and the metal center can open up new emission pathways. Ligand-to-metal charge transfer (LMCT) is common, where an electron is excited from a ligand-based orbital to a metal-based orbital. osti.govacs.org Less commonly, metal-to-ligand charge transfer (MLCT) can occur, particularly with d¹⁰ metals like Cu(I). osti.gov These charge transfer emissions are highly sensitive to the coordination environment and the nature of both the metal and the ligand. acs.orgnih.gov

Metal-Centered Emission: For certain metal ions, particularly lanthanides like Eu³⁺ and Tb³⁺, the organic ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the metal center, which then produces its characteristic sharp emission lines. rsc.org

The luminescence of these MOFs can be sensitive to guest molecules, making them promising candidates for chemical sensors. nih.govacs.org For example, the presence of certain analytes in the pores can quench or enhance the fluorescence, allowing for detection. nih.gov

The inherent porosity of many MOFs makes them exceptional materials for gas storage and separation. rsc.org The performance of a pyridoquinoxaline-derived MOF in gas sorption is governed by several factors:

Pore Size and Volume: The dimensions of the channels and cavities within the framework determine which gas molecules can enter and how many can be stored.

Surface Area: A high specific surface area generally correlates with a high gas uptake capacity.

Host-Guest Interactions: The chemical nature of the pore surface dictates the selectivity. The nitrogen atoms in the pyridoquinoxaline backbone can act as Lewis base sites, creating favorable interaction sites for acidic gases like CO₂. The aromatic rings can also interact favorably with polarizable molecules through π-π interactions. This can lead to high selectivity for CO₂ over less interactive gases like N₂ or CH₄. rsc.orgwhiterose.ac.uknist.govwhiterose.ac.ukrsc.org

Framework Flexibility: Some MOFs exhibit "breathing" behavior, where the framework structure changes dynamically upon guest adsorption. osti.gov This can lead to stepped isotherms and highly selective adsorption, where the framework only opens for specific gas molecules. osti.govnih.gov

MOFs with exposed nitrogen or oxygen atoms within their pores have shown to be particularly effective at selectively capturing CO₂. acs.org The rational design of pyridoquinoxaline ligands and their resulting MOFs offers a pathway to creating materials with high capacity and selectivity for important gas separation applications. rsc.orgrsc.org

Table 2: Illustrative Gas Sorption Data for Porous Coordination Polymers.
FrameworkGasUptake (cm³/g at 273 K, 1 atm)Key FeatureReference
A Ni-based MOF ([Ni(dpip)])CO₂93.9High selectivity for C₂H₂ and CO₂ over CH₄ due to exposed oxygen sites in channels. acs.org
C₂H₂138.5
C₂H₄67.8
CH₄18.5
A M₈L₁₂ Cubic CageCO₂~35 (at 298K)High ideal selectivity for CO₂ over N₂ (IAST selectivity ~49). whiterose.ac.ukwhiterose.ac.ukrsc.org
N₂<5 (at 298K)

Future Research Directions and Emerging Opportunities for 2,3 Diphenylpyrido 3,2 F Quinoxaline

Innovation in Sustainable Synthetic Methodologies

The traditional synthesis of quinoxaline (B1680401) derivatives often involves condensation reactions that require prolonged heating and the use of organic solvents. ijiset.comscribd.com For instance, a conventional method for preparing 2,3-diphenyl quinoxaline involves refluxing o-phenylenediamine (B120857) and benzil (B1666583) in rectified spirit for about an hour or more. ijiset.comscribd.com Future research must prioritize the development of green and sustainable synthetic routes for 2,3-Diphenylpyrido[3,2-f]quinoxaline and its analogues.

Promising avenues include the adoption of microwave-assisted and ultrasonic-wave techniques. Research has demonstrated that these methods can dramatically reduce reaction times and improve yields for related quinoxaline compounds. ijiset.comnih.gov For example, the synthesis of 2,3-Diphenyl quinoxaline via ultrasound achieved a 97% yield in just 8 minutes, a significant improvement over conventional heating methods. ijiset.com Similarly, microwave-assisted synthesis of quinoxalines and pyrido[2,3-b]pyrazines has been successful without the need for solvents or catalysts, offering good yields in short reaction times. nih.gov Exploring these energy-efficient and solvent-minimized approaches will not only reduce the environmental impact but also make the synthesis more economical and scalable.

Table 1: Comparison of Synthetic Methodologies for Quinoxaline Synthesis

MethodologyReagentsSolvent/CatalystReaction TimeYieldReference
Conventional Heating o-phenylenediamine, BenzilRectified Spirit1 - 1.5 hours75% ijiset.comscribd.com
Ultrasonic Wave o-phenylenediamine, BenzilEthanol8 minutes97% ijiset.com
Microwave Irradiation o-phenylenediamine, BenzilEthanol55 seconds60% ijiset.com
Microwave (Solvent-free) Diaminopyridines, DiketonesNoneShortGood nih.gov

Exploration of Structure-Function Relationships for Enhanced Performance in Advanced Materials

The inherent electronic and photophysical properties of the this compound scaffold make it a compelling candidate for advanced organic materials. Quinoxaline derivatives are already recognized for their use in electroluminescent materials and organic semiconductors. ijiset.com Future investigations should systematically explore the structure-function relationships to tailor and optimize its performance.

Key research directions include:

Tuning Optoelectronic Properties: The introduction of various electron-donating or electron-withdrawing substituents onto the phenyl and pyrido rings can modulate the frontier molecular orbital (HOMO-LUMO) energy levels. This allows for precise tuning of the compound's absorption, emission spectra, and charge-transport characteristics, which is crucial for applications in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). Studies on related pyrazino[2,3-g]quinoxaline (B3350192) derivatives have shown that substituting fused pyrazine (B50134) rings for 1,2,5-thiadiazole (B1195012) rings leads to significant red shifts in fluorescence and an increase in electron affinity. clockss.org

Controlling Solid-State Packing: The planarity and intermolecular interactions of the molecules in the solid state are critical for charge mobility in organic semiconductors. Modifying the peripheral phenyl groups can influence the crystal packing, potentially leading to enhanced π-π stacking and improved charge transport. The orthogonal conformation of phenyl rings observed in some related structures can impact magnetic equivalence and packing, a factor that warrants further study. nih.gov

Table 2: Structure-Property Relationships in Related Fused Heterocycles

Compound FamilyStructural FeatureObserved PropertyPotential ApplicationReference
Pyrazino[2,3-g]quinoxaline Derivatives Fused pyrazine ringsBlue or green fluorescence, high electron affinityOLED Emitters, Electron-Transport Materials clockss.org
scribd.comresearchgate.netresearchgate.netThiadiazolo[3,4-g]quinoxaline Analogues Fused 1,2,5-thiadiazole ringsRed-shifted fluorescence compared to pyrazine analoguesRed Emitters in OLEDs clockss.org
Pyrido[2,3-b]pyrazines Pyridyl groupHigher antibacterial activity in some casesAntimicrobial Agents nih.gov

Integration into Hybrid Organic-Inorganic Systems

A significant opportunity lies in using this compound as a ligand to form coordination complexes with various metal ions, creating hybrid organic-inorganic systems with novel functionalities. The nitrogen atoms within the pyridyl and quinoxaline moieties serve as excellent coordination sites for transition metals.

Research on the closely related dipyrido[3,2-d:2',3'-f]quinoxaline (Dpq) has demonstrated the feasibility of creating palladium(II) complexes. nih.gov These hybrid materials have shown promising cytotoxic activity, indicating their potential in medicinal chemistry. nih.gov Future work could extend to:

Photocatalysis and Sensing: Complexes with metals like ruthenium, iridium, or platinum could exhibit unique photophysical properties, making them suitable for applications in photocatalysis, chemical sensing, or as phosphorescent emitters in OLEDs.

Bio-imaging and Therapy: The use of pyrazino-phenanthroline ligands with transition metals as DNA intercalating agents suggests that metal complexes of this compound could be designed for similar biological applications, such as cellular imaging or photodynamic therapy. researchgate.net The intrinsic luminescence of such cations can be harnessed to study their cellular uptake and localization. researchgate.net

Table 3: Examples of Hybrid Systems with Related Dipyridoquinoxaline Ligands

LigandMetal CenterResulting Complex ExampleApplication AreaReference
Dipyrido[3,2-d:2',3'-f]quinoxaline (Dpq) Palladium(II)[Pd(Dpq)(TspheNO)]Medicinal Chemistry (Anticancer) nih.gov
Dipyrido[3,2-a:2',3'-c]phenazine (dppz) Transition MetalsMetal-dppz complexesDNA Intercalation, Bio-imaging researchgate.net

Interdisciplinary Synergies with Related Heterocyclic Systems

The fusion of the this compound core with other heterocyclic systems can generate novel, larger π-conjugated structures with emergent properties. This interdisciplinary approach, blending synthetic chemistry with materials science and medicinal chemistry, is a key area for innovation.

Drawing inspiration from related research, several strategies can be envisioned:

Annulation and Ring Fusion: Following synthetic routes used for indolo[2,3-b]quinoxalines, one could explore the annulation of indole, thiophene, or other heterocyclic moieties to the this compound backbone. mdpi.com This can lead to new classes of compounds with potentially enhanced biological activity or novel electronic properties for use in organic electronics. mdpi.com

Creation of Complex Heterocycles: The synthesis of a dipyrido[3,2-f:2′,3′-h]quinoxalino[2,3-b]quinoxaline, a larger system with strong absorption and interesting electrochemical behavior, highlights the potential of condensation reactions between complex diamines and diones. researchgate.net Applying similar strategies to this compound could yield new materials with tailored properties for technological applications.

This synergistic approach allows chemists to fine-tune properties by strategically combining the characteristics of different heterocyclic units, paving the way for the rational design of multifunctional molecules.

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